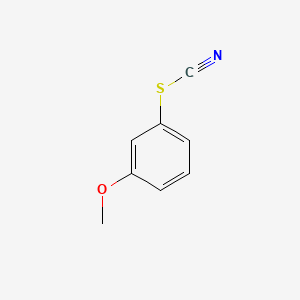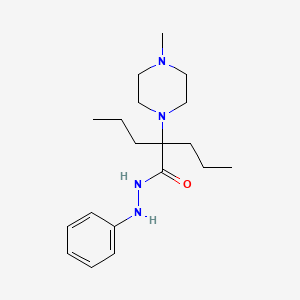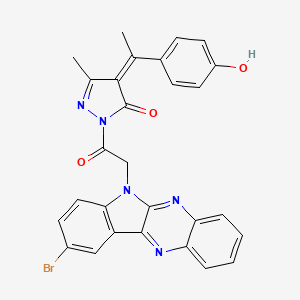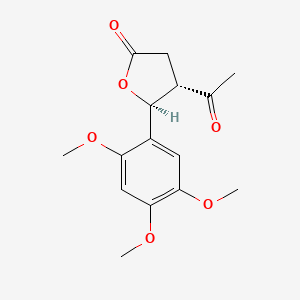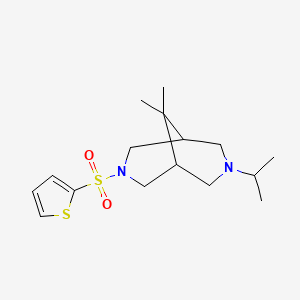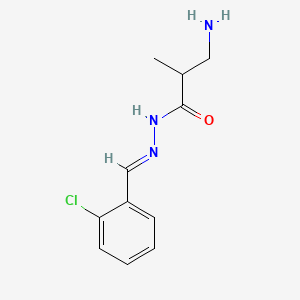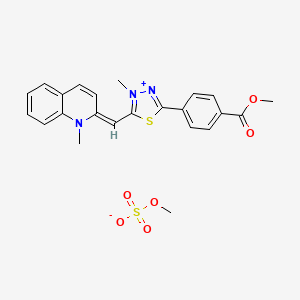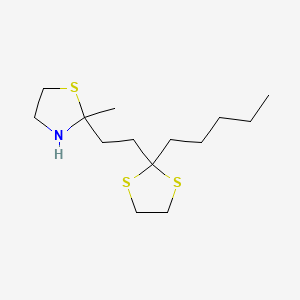
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)éthyl)thiazolidine est un composé organique complexe caractérisé par la présence d'un cycle thiazolidine, d'un cycle dithiolan et d'une chaîne latérale pentyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)éthyl)thiazolidine implique généralement la réaction d'un dérivé de thiazolidine avec un composé dithiolan. Une méthode courante comprend l'utilisation de 1,3-propanedithiol ou de 1,2-éthanedithiol en présence d'un catalyseur acide de Lewis pour former le cycle dithiolan . Les conditions réactionnelles nécessitent souvent des températures douces et peuvent être réalisées dans des solvants tels que l'éther de pétrole ou en l'absence de solvant.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Des catalyseurs tels que le triflate d'yttrium ou l'acide tungstophosphorique peuvent être utilisés pour faciliter la réaction .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)éthyl)thiazolidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le tétroxyde d'osmium.
Réduction : La réduction peut être obtenue en utilisant du gaz hydrogène en présence de catalyseurs au nickel ou au rhodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), tétroxyde d'osmium (OsO₄)
Réduction : Gaz hydrogène (H₂) avec des catalyseurs au nickel (Ni) ou au rhodium (Rh)
Substitution : Nucléophiles tels que les organolithiums (RLi) ou les réactifs de Grignard (RMgX)
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des thioéthers.
Applications de la recherche scientifique
La 2-Méthyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)éthyl)thiazolidine possède plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections et des affections liées au stress oxydatif.
Industrie : Utilisée dans la production de polymères et comme stabilisateur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)éthyl)thiazolidine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les cycles thiazolidine et dithiolan peuvent interagir avec les groupes thiol des protéines, inhibant potentiellement leur activité ou modifiant leur fonction. Cette interaction peut affecter diverses voies biochimiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine and dithiolan rings can interact with thiol groups in proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazole : Un composé hétérocyclique avec un cycle à cinq chaînons contenant du soufre et de l'azote.
Dithiolan : Un composé avec un cycle à cinq chaînons contenant deux atomes de soufre.
Thiamine (vitamine B1) : Contient un cycle thiazole et est essentielle au métabolisme des glucides.
Unicité
La 2-Méthyl-2-(2-(2-pentyl-1,3-dithiolan-2-yl)éthyl)thiazolidine est unique en raison de la combinaison de cycles thiazolidine et dithiolan, ainsi que d'une chaîne latérale pentyle. Cette complexité structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
156000-20-3 |
|---|---|
Formule moléculaire |
C14H27NS3 |
Poids moléculaire |
305.6 g/mol |
Nom IUPAC |
2-methyl-2-[2-(2-pentyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C14H27NS3/c1-3-4-5-6-14(17-11-12-18-14)8-7-13(2)15-9-10-16-13/h15H,3-12H2,1-2H3 |
Clé InChI |
AFDDWFDDUHBUNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(SCCS1)CCC2(NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




